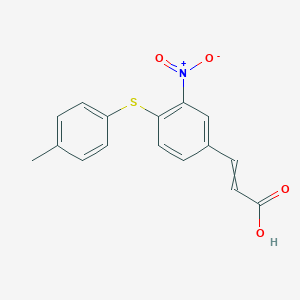

3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid

Description

3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid is a nitroaromatic compound featuring a phenyl ring substituted with a nitro (-NO₂) group, a p-tolylthio (-S-C₆H₄-CH₃) group, and an acrylic acid (-CH₂-CH₂-COOH) moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and polymer synthesis.

Propriétés

IUPAC Name |

(E)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-11-2-6-13(7-3-11)22-15-8-4-12(5-9-16(18)19)10-14(15)17(20)21/h2-10H,1H3,(H,18,19)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEXVYNJSAWEML-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a thioether moiety, which are believed to contribute to its biological properties. The molecular formula is C13H11N1O2S, and its structure can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. The presence of the nitro group in the phenyl ring has been shown to influence the compound's efficacy against various pathogens.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL | |

| Salmonella typhimurium | 128 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC comparable to standard antibiotics. This suggests that modifications in the chemical structure, particularly the position of functional groups, can significantly alter antimicrobial potency.

Cytotoxicity and Anticancer Activity

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cells, including breast and lung cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

The IC50 values indicate that the compound has a promising profile as an anticancer agent, with lower concentrations required to achieve significant cytotoxic effects.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The nitro group may interfere with DNA replication in microbial cells.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can cause oxidative stress in both microbial and cancer cells, contributing to their death.

Case Studies

A notable case study involved the synthesis of zinc complexes with this compound, which demonstrated enhanced antimicrobial activity compared to the free acid. These complexes showed improved solubility and stability, which could lead to better therapeutic outcomes.

Table 3: Comparison of Free Acid vs. Zinc Complexes

This study highlights the potential for metal complexation to enhance the biological activity of organic compounds.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Michael Addition Reactions

- The compound serves as a Michael acceptor due to its electron-deficient double bond. It can undergo nucleophilic attack by various nucleophiles, making it valuable in synthesizing more complex organic molecules. Research has demonstrated its effectiveness in forming adducts with various nucleophiles, enhancing the diversity of synthetic pathways available to chemists .

Polymer Chemistry

- 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid can be utilized in the development of functional polymers. Its incorporation into polymer matrices can impart unique properties such as increased thermal stability and improved mechanical characteristics. Studies indicate that polymers derived from this compound exhibit enhanced performance in applications ranging from coatings to biomedical devices .

Medicinal Chemistry Applications

Anticancer Activity

- Preliminary studies have indicated that derivatives of this compound exhibit promising anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, suggesting potential for development as anticancer agents .

Drug Delivery Systems

- The compound's ability to form stable complexes with metal ions has been explored for drug delivery applications. By functionalizing nanoparticles with this acrylic acid derivative, researchers have developed systems that enhance the solubility and bioavailability of poorly soluble drugs .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Michael Addition | Demonstrated high yields of adducts when reacting with thiols, showcasing versatility in organic synthesis. |

| Study B | Polymer Development | Developed a new class of thermosetting polymers with improved mechanical properties when incorporating this compound. |

| Study C | Anticancer Research | Reported significant inhibition of cell growth in breast cancer cell lines with derivatives of the compound. |

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following compounds share structural motifs (e.g., nitro groups, heterocyclic/aromatic rings, or acrylic acid chains) with 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid:

Key Differences and Implications

Electronic Effects :

- The nitro group in this compound and SM30 enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, 3-(5-Nitro-2-thienyl)acrylic acid leverages the electron-withdrawing nitro group on a thiophene ring, altering conjugation and acidity .

- The p-tolylthio group in the target compound introduces steric bulk and sulfur-based reactivity (e.g., oxidation to sulfone), absent in furan or indole analogs .

Biological Activity: SM30, a derivative of the target compound, inhibits DNA polymerase with a melting point of 284°C, suggesting thermal stability critical for in vivo applications .

Synthetic Utility: 3-(2-Thienyl)acrylic acid (MW 154.19) is a lightweight monomer for conductive polymers due to thiophene’s π-conjugation . The indole-based analog (3-(1H-Indol-3-yl)acrylic acid) exhibits fluorescence, useful in bioimaging .

Méthodes De Préparation

Nitration of Aromatic Precursors

The introduction of the nitro group to the phenyl ring is typically achieved via electrophilic aromatic substitution. Patent CN1405143A details nitration conditions using a mixture of sulfuric acid (vitriol oil) and concentrated nitric acid. For example, phthalic anhydride is nitrated at 50–110°C to yield nitro-substituted intermediates, with reaction times of 2–4 hours under controlled exothermic conditions. Similarly, CN102603536B employs 3-nitro-o-xylene as a starting material, oxidized in the presence of nitric acid (65%) and a cyanuric acid catalyst under oxygen pressure (0.1–2 MPa) at 70–100°C. These conditions suggest that nitration of electron-rich aromatic systems can be adapted for synthesizing the nitro-substituted phenyl intermediate required for the target compound.

Acrylic Acid Functionalization

Optimized Reaction Conditions

Nitration Parameters

Thioether Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | DMF or DMSO | Inferred |

| Base | K₂CO₃ or Et₃N | Inferred |

| Temperature | 80–120°C | Inferred |

| Reaction Time | 12–24 hours | Inferred |

Acrylation and Purification

-

Knoevenagel Condensation : Malonic acid and catalytic piperidine in refluxing ethanol (yield: 70–85%).

-

Recrystallization : Water or ethanol/water mixtures are used to isolate the final product, achieving >99% purity via HPLC.

Challenges and Mitigation Strategies

Isomer Separation

The presence of regioisomers (e.g., 4-nitrophthalic acid in) necessitates careful separation. Patent CN1405143A utilizes differential solubility in water or ethanol, with recrystallization at 55–70°C to isolate the desired 3-nitro isomer. For the target compound, column chromatography (silica gel, hexane/ethyl acetate) may be required to resolve thioether regioisomers.

Oxidative Byproducts

Oxidation of thioethers to sulfones is a potential side reaction. This is mitigated by avoiding strong oxidizing agents (e.g., H₂O₂) during thioether formation and maintaining inert atmospheres (N₂ or Ar).

Scalability and Industrial Feasibility

The methods described in patents and emphasize cost-effectiveness and scalability. For example:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-nitro-4-(p-tolylthio)phenyl)acrylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A nitro-substituted aromatic intermediate can be synthesized via nucleophilic aromatic substitution (SNAr) using 4-nitro-N-methylphthalimide analogs as starting materials. Activating groups (e.g., nitro) enhance electrophilicity at the para position, facilitating thioether bond formation with p-tolylthiol. Subsequent Knoevenagel condensation with acrylic acid derivatives yields the target compound. Reaction efficiency depends on solvent polarity (e.g., DMF or DMSO) and temperature control (80–100°C) to minimize side reactions .

- Key Parameters : Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV-Vis detection (λ = 280–320 nm) is recommended. Use gradient elution (acetonitrile/water + 0.1% TFA) for optimal resolution .

- Structural Confirmation : Combine FT-IR (to confirm nitro and carboxylic acid groups) with H/C NMR. For crystallinity assessment, X-ray diffraction (XRD) is ideal, as demonstrated for structurally similar (E)-3-(pyridin-4-yl)acrylic acid .

Q. How can researchers address stability challenges during storage or experimental use?

- Methodological Answer : The compound’s nitro and acrylic acid groups make it sensitive to light and humidity. Store in amber vials under inert gas (N or Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to detect degradation products (e.g., nitro reduction or hydrolysis) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for nitro-aryl acrylic acid derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or polymorphism. For example, the keto-enol tautomerism of the acrylic acid moiety can shift proton signals. Use deuterated solvents (DMSO-d) to stabilize specific tautomers. Cross-validate with computational chemistry (DFT calculations for H NMR chemical shifts) and single-crystal XRD to confirm molecular geometry .

Q. How can supramolecular interactions influence the compound’s reactivity or biological activity?

- Methodological Answer : The nitro and p-tolylthio groups participate in π-π stacking and hydrogen bonding, which can stabilize crystal lattices or protein binding. For crystallographic studies, grow crystals via slow evaporation (MeOH/CHCl mixtures) and analyze Hirshfeld surfaces to quantify intermolecular interactions. Compare with analogs lacking the nitro group to isolate electronic effects .

Q. What advanced computational methods are suitable for predicting the compound’s electronic properties and reaction pathways?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model the electron-withdrawing nitro group’s impact on aromatic ring electrophilicity. Molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) predict solvation effects on reactivity. Transition state analysis (IRC calculations) elucidates mechanistic pathways for SNAr or condensation steps .

Q. How can researchers design experiments to probe the compound’s potential as a enzyme inhibitor or probe?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with target proteins (e.g., kinases or oxidoreductases). Structure-activity relationship (SAR) studies should modify the p-tolylthio or nitro groups and assess inhibitory potency via enzyme assays (e.g., IC determination). Cross-reference with crystallographic data to identify critical binding motifs .

Data Contradiction Analysis

- Example : If HPLC purity exceeds 95% but biological assays show inconsistent activity, consider trace impurities (e.g., regioisomers from incomplete SNAr). Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to detect minor contaminants. Alternatively, test the compound’s stability under assay conditions (e.g., pH 7.4 buffer at 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.